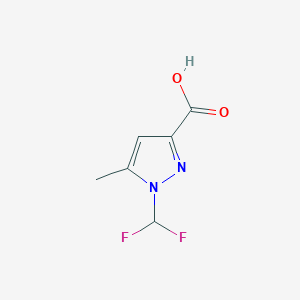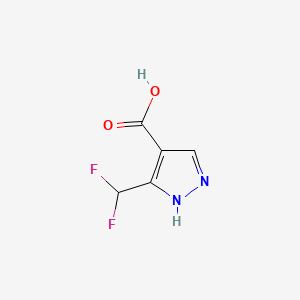
5,7-Dimethyl-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
5,7-Dimethyl-1,2,3,4-tetrahydroquinoline: is an organic compound with the molecular formula C11H15N . It belongs to the class of tetrahydroquinolines, which are partially hydrogenated derivatives of quinoline. This compound is characterized by the presence of two methyl groups at the 5th and 7th positions of the tetrahydroquinoline ring. It is a nitrogen-containing heterocycle, which makes it an important scaffold in medicinal chemistry and organic synthesis .
Mecanismo De Acción
Target of Action
Tetrahydroquinoline derivatives have been found to inhibit the complex formation of cdk5/p25, which leads to hyperphosphorylation of tau . This inhibition is a viable target for numerous acute and chronic neurodegenerative diseases involving tau protein .
Mode of Action
For instance, they can inhibit the formation of the CDK5/p25 complex, thereby preventing the hyperphosphorylation of tau .
Biochemical Pathways
It is known that tetrahydroquinoline derivatives can affect the pathway involving the cdk5/p25 complex and tau protein .
Pharmacokinetics
Studies on similar compounds suggest that they can be administered intravenously (iv) and orally (po) in animal models .
Result of Action
The inhibition of the cdk5/p25 complex formation and prevention of tau hyperphosphorylation by tetrahydroquinoline derivatives can potentially alleviate symptoms of acute and chronic neurodegenerative diseases .
Action Environment
It is known that the compound should be stored in a suitable environment to maintain its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method includes the reduction of nitro compounds followed by cyclization to form the tetrahydroquinoline ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. These processes typically include catalytic hydrogenation and cyclization reactions under controlled conditions to ensure the efficient formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated tetrahydroquinoline derivatives.
Substitution: Substituted tetrahydroquinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds with potential biological activities .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It has been studied for its activity against various pathogens and its potential as a therapeutic agent for neurodegenerative disorders .
Industry: This compound finds applications in the production of dyes, pesticides, and antioxidants. It is also used as an intermediate in the synthesis of fine chemicals and pharmaceuticals .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the methyl groups at the 5th and 7th positions.
6,7-Dimethyl-1,2,3,4-tetrahydroquinoxaline: A related compound with a different nitrogen-containing ring system.
Uniqueness: 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its pharmacological properties and applications compared to other tetrahydroquinoline derivatives .
Propiedades
IUPAC Name |
5,7-dimethyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-6-9(2)10-4-3-5-12-11(10)7-8/h6-7,12H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURFMLFOFWQBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCNC2=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30529294 | |
| Record name | 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30529294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57414-68-3 | |
| Record name | 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30529294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(Difluoromethyl)sulfonyl]aniline hydrochloride](/img/structure/B3025405.png)

![5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine](/img/structure/B3025408.png)






